(R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid (R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20377473
InChI: InChI=1S/C15H17F3O4/c1-14(2,3)22-12(19)8-11(13(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,20,21)/t11-/m1/s1
SMILES:
Molecular Formula: C15H17F3O4
Molecular Weight: 318.29 g/mol

(R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid

CAS No.:

Cat. No.: VC20377473

Molecular Formula: C15H17F3O4

Molecular Weight: 318.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid -

Specification

Molecular Formula C15H17F3O4
Molecular Weight 318.29 g/mol
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid
Standard InChI InChI=1S/C15H17F3O4/c1-14(2,3)22-12(19)8-11(13(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,20,21)/t11-/m1/s1
Standard InChI Key YJPTUQCECVZODH-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name reflects its stereochemistry and functional groups: (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid. Key properties include:

PropertyValue
Molecular FormulaC₁₅H₁₇F₃O₄
Molecular Weight318.29 g/mol
CAS Number1956437-64-1
SMILESCC(C)(C)OC(=O)CC@HC(=O)O
InChIKeyYJPTUQCECVZODH-LLVKDONJSA-N

The tert-butoxy group enhances solubility in organic solvents, while the trifluoromethylphenyl moiety contributes to metabolic stability and lipophilicity .

Stereochemical Significance

The (R)-configuration at the α-carbon is critical for its interaction with biological targets. Enantiomers of this compound, such as the (S)-form (CAS 1956437-58-3), exhibit distinct physicochemical and pharmacological profiles, underscoring the importance of chiral resolution in synthesis .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Friedel-Crafts Acylation: Reaction of succinic anhydride with 4-(trifluoromethyl)benzene to form the ketone intermediate .

  • Chiral Resolution: Asymmetric synthesis or enzymatic methods to isolate the (R)-enantiomer.

  • Esterification/Protection: Introduction of the tert-butoxy group via esterification with tert-butanol under acidic conditions .

Key challenges include optimizing enantiomeric excess (ee) and yield during chiral resolution. For instance, enzymatic resolution using lipases has been reported to achieve >90% ee for similar compounds .

Chemical Reactivity

The ketone and carboxylic acid groups enable diverse transformations:

  • Nucleophilic Additions: The ketone undergoes Grignard or hydride reductions to form secondary alcohols.

  • Ester Hydrolysis: The tert-butoxy ester can be cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free carboxylic acid.

  • Amide Coupling: The acid reacts with amines via carbodiimide-mediated coupling to form pharmacologically relevant amides .

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a chiral building block for:

  • Protease Inhibitors: Its carboxylic acid group facilitates incorporation into peptidomimetics targeting viral proteases .

  • Kinase Inhibitors: The trifluoromethylphenyl moiety is a common pharmacophore in kinase inhibitors (e.g., EGFR and JAK inhibitors).

Pharmacokinetic Optimization

The tert-butoxy group improves metabolic stability by shielding the ester from hydrolytic enzymes, while the trifluoromethyl group enhances membrane permeability . Comparative studies show a 2–3-fold increase in half-life for analogs with similar substituents .

Comparative Analysis with Analogues

CompoundKey FeatureBiological Activity
(S)-Enantiomer (CAS 1956437-58-3)Opposite configuration at C2Reduced COX-2 inhibition
4-Oxo-4-phenylbutanoic acidLacks trifluoromethyl groupSubstrate for oxidation studies
3-Amino-4-phenylbutanoic acidAmino substituentDP-IV inhibition for diabetes

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